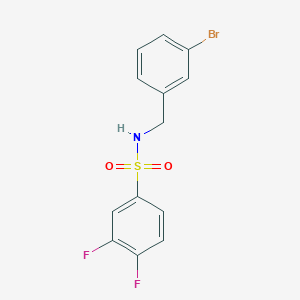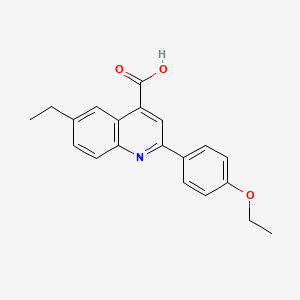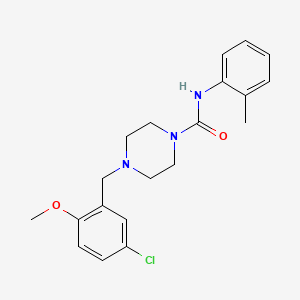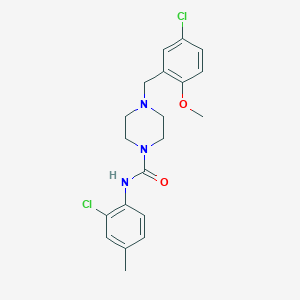
N-cyclohexyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-cyclohexyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. It belongs to the class of piperazine derivatives and is commonly referred to as CPP-115. This compound has been studied extensively for its pharmacological properties, and its mechanism of action has been investigated in detail.
Aplicaciones Científicas De Investigación
CPP-115 has been studied extensively for its potential applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to inhibit the activity of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. This leads to an increase in GABA levels, which has a calming effect on the brain and can help to reduce seizures and anxiety.
Mecanismo De Acción
CPP-115 acts as an inhibitor of GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which has a calming effect and can help to reduce seizures and anxiety. CPP-115 has also been shown to modulate the activity of the dopamine and glutamate neurotransmitter systems, which are involved in addiction and reward pathways in the brain.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a range of biochemical and physiological effects, including increased levels of GABA in the brain, modulation of dopamine and glutamate neurotransmitter systems, and reduction in seizures and anxiety. It has also been shown to have potential applications in the treatment of addiction and as a cognitive enhancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPP-115 is its specificity for GABA aminotransferase, which makes it a valuable tool for studying the role of GABA in the brain. However, one of the limitations of CPP-115 is its relatively low potency compared to other GABA aminotransferase inhibitors. This can make it difficult to achieve the desired pharmacological effects at lower concentrations.
Direcciones Futuras
There are several potential future directions for research on CPP-115, including:
1. Investigating its potential applications in the treatment of addiction and cognitive disorders.
2. Developing more potent derivatives of CPP-115 that can achieve the desired pharmacological effects at lower concentrations.
3. Studying its mechanism of action in more detail to better understand its effects on GABA and other neurotransmitter systems.
4. Investigating its potential applications in other neurological disorders such as Parkinson's disease and Alzheimer's disease.
5. Developing new methods for synthesizing CPP-115 and its derivatives to improve yields and purity.
In conclusion, CPP-115 is a promising compound that has potential applications in the treatment of various neurological disorders. Its mechanism of action has been investigated in detail, and it has been shown to have a range of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several potential future directions for research on CPP-115 that could lead to new treatments and therapies for neurological disorders.
Propiedades
IUPAC Name |
N-cyclohexyl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O/c22-17(19-16-4-2-1-3-5-16)21-12-10-20(11-13-21)14-15-6-8-18-9-7-15/h6-9,16H,1-5,10-14H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWRNJVWDJXQQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-allyl-5-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4284866.png)
![2-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4284877.png)
![N-(2-methylphenyl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarboxamide](/img/structure/B4284888.png)




![8-[(4-phenyl-1-piperazinyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4284934.png)


![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4284964.png)


![N-2,1,3-benzoxadiazol-4-yl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B4284984.png)